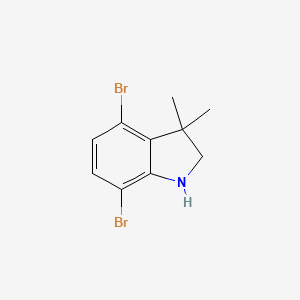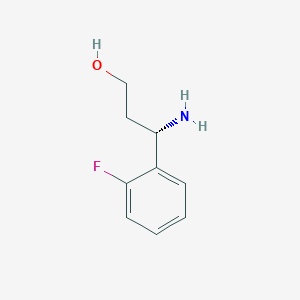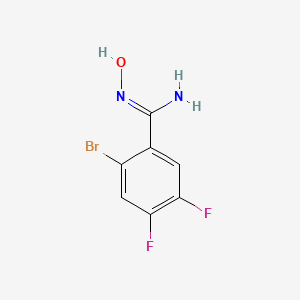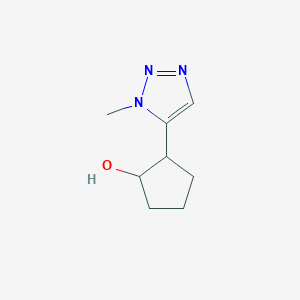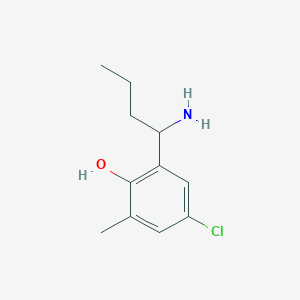
2-(1-Aminobutyl)-4-chloro-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminobutyl)-4-chloro-6-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, a methyl group, and an aminobutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-chloro-6-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-6-methylphenol.
Alkylation: The phenol undergoes alkylation with 1-bromobutane in the presence of a base such as potassium carbonate to introduce the butyl group.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminobutyl)-4-chloro-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Aminobutyl)-4-chloro-6-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminobutyl)-4-chloro-6-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate enzyme activity and affect cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Aminobutyl)-4-ethylphenol
- 2-(1-Aminobutyl)-5-trifluoromethylphenol
- 2-(1-Aminobutyl)pyridin-3-ol
Uniqueness
2-(1-Aminobutyl)-4-chloro-6-methylphenol is unique due to the presence of both a chlorine atom and a methyl group on the phenol ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
2-(1-aminobutyl)-4-chloro-6-methylphenol |
InChI |
InChI=1S/C11H16ClNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3 |
Clave InChI |
ZEWDANVXBQQTSK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C(=CC(=C1)Cl)C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


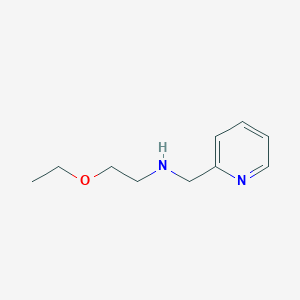
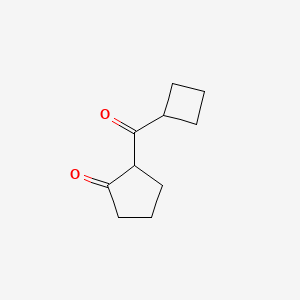
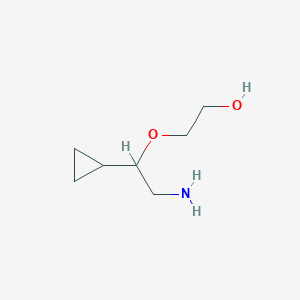
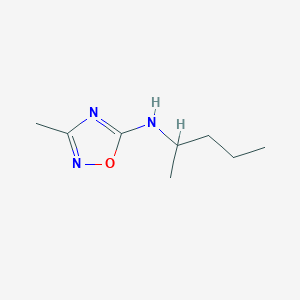
![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
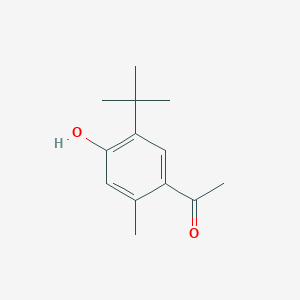
![1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide](/img/structure/B13302028.png)
![4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)
amine](/img/structure/B13302043.png)
![7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine](/img/structure/B13302056.png)
